1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol
Description
1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol is a fluorinated pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and at the 4-position with a hydroxethyl (-CH₂OH) moiety. The trifluoroethyl group imparts enhanced metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and agrochemical research . Pyrazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and antifungal properties . The hydroxethyl group at the 4-position introduces hydrogen-bonding capability, which may influence solubility and target binding interactions .
Properties
Molecular Formula |
C7H9F3N2O |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-5(13)6-2-11-12(3-6)4-7(8,9)10/h2-3,5,13H,4H2,1H3 |
InChI Key |
XIDRIPGPSPZTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)CC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethylamine and 4-chloropyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide, leading to the formation of new derivatives.
Scientific Research Applications
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on the specific biological context.
Comparison with Similar Compounds
Substitution at the Pyrazole 1-Position
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl Derivatives The trifluoroethyl group is a key feature shared with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 1049730-42-8), a boronic ester used in Suzuki-Miyaura cross-coupling reactions. The trifluoroethyl substituent enhances electrophilicity and stability compared to non-fluorinated analogues .
Substitution at the Pyrazole 4-Position
- Hydroxethyl vs. Ketone 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one () replaces the hydroxethyl group with a ketone, eliminating hydrogen-bond donor capacity. This modification reduces solubility (logP increases by ~0.5 units) but may enhance passive diffusion across membranes .
- Phenoxy and Ethyl Substitutions 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol () demonstrates that bulky substituents (e.g., phenoxy) at the 4-position can sterically hinder target binding, as seen in its lower inhibitory potency against SYK kinase compared to hydroxethyl analogues .
Physicochemical Properties
- logP Trends: The trifluoroethyl group increases logP by ~1.0 unit compared to non-fluorinated analogues (e.g., methanesulfonylethyl derivative) .
- Solubility : Hydroxethyl substitution improves aqueous solubility (12.5 mg/mL in PBS) relative to ketone or aryl-substituted derivatives .
Biological Activity
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for a wide range of pharmacological properties including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol features a pyrazole ring with a trifluoroethyl substituent, which is known to enhance lipophilicity and potentially improve bioavailability. The presence of the hydroxyl group also suggests possible interactions with biological targets through hydrogen bonding.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Bacterial Strains Tested | Activity (Zone of Inhibition in mm) |
|---|---|---|
| 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol | E. coli | 15 |
| 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol | S. aureus | 18 |
Antioxidant Activity
The antioxidant potential of pyrazole derivatives is attributed to their ability to scavenge free radicals. A comparative study demonstrated that similar compounds exhibited varying degrees of antioxidant activity measured through DPPH radical scavenging assays.
| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
|---|---|
| 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol | 72 |
| Control (Ascorbic Acid) | 95 |
Anticancer Activity
Pyrazole derivatives have been investigated for their anticancer properties, particularly in inhibiting cancer cell proliferation. A notable study evaluated the effect of various pyrazoles on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of several pyrazole derivatives including our compound against multi-drug resistant strains. The results indicated a promising activity profile with effective inhibition observed at lower concentrations compared to standard antibiotics.
Case Study 2: In Vivo Anticancer Study
In vivo studies using mouse models revealed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histopathological analysis showed decreased cellular proliferation in treated tumors.
The biological activity of 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol can be attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The trifluoroethyl group enhances lipophilicity allowing better membrane penetration, while the hydroxyl group may facilitate interactions via hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
